![molecular formula C6H4ClN3 B2429032 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427399-34-5](/img/structure/B2429032.png)
5-Chloro-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines has been studied using X-ray crystallography . This method allows for a detailed understanding of the structure of the compound, including the arrangement of atoms and the nature of chemical bonds.
Scientific Research Applications
- Researchers have explored the use of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine as a building block for novel fluorescent materials. For instance, a deep-blue bipolar fluorescent emitter (TPP-PPI) based on this compound has been developed . Its high photoluminescence quantum yield makes it promising for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
- Fatty acid-binding proteins (FABPs) play essential roles in lipid metabolism and related disorders. FABP4 and FABP5 are potential therapeutic targets for conditions such as dyslipidemia, coronary heart disease, and diabetes. Researchers have investigated 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine derivatives as modulators of FABPs . These compounds may offer new avenues for drug development.
- The structural similarity between 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine and certain anti-influenza agents led to its repurposing for HIV-1 RNase H activity. These derivatives disrupt the PA-PB1 subunits interaction of the influenza RNA polymerase, suggesting potential antiviral properties .
Fluorescent Materials and Organic Electronics
Drug Discovery and Therapeutics
Antiviral Agents
Future Directions
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases . These findings suggest potential future directions for the development of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine and related compounds.
properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-3-6-8-4-9-10(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRUSOWTYJYYIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-[1,2,4]triazolo[1,5-a]pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.